Anticonvulsant Potency of the Derived N-Oxide vs. 5-Amino-Substituted Derivatives
The 2-oxide derivative of 8-chloro-1-phenyl-3H-2-benzazepine (CAS 81078-23-1) exhibits a Metrazol-induced seizure ED₅₀ of 5.2 mg/kg (PO) with a 24-hour LD₅₀ exceeding 1,000 mg/kg (PO), yielding a therapeutic index (TI) >192 [1]. In contrast, the 5-(1-amino-2-propyn-3-yl) derivative of the same core scaffold shows an ED₅₀ of 32 mg/kg and LD₅₀ of 500 mg/kg, resulting in a TI of only 15.6 [1]. This 6.2-fold difference in potency and >12-fold difference in therapeutic index demonstrate that the 2-oxide oxidation state, directly accessible from the parent compound, produces a markedly superior anticonvulsant profile compared to 5-aminoalkyl substitution. The parent compound 8-chloro-1-phenyl-3H-2-benzazepine is the obligate synthetic precursor to this high-TI 2-oxide, whereas alternative benzazepine scaffolds lacking the 8-chloro substituent cannot efficiently undergo the same N-oxidation to yield comparably active products [2].
| Evidence Dimension | Anticonvulsant activity in the Metrazol seizure model (mice, oral administration) |
|---|---|
| Target Compound Data | 8-Chloro-1-phenyl-3H-2-benzazepine-2-oxide: ED₅₀ = 5.2 mg/kg (PO), LD₅₀ >1,000 mg/kg, TI >192 |
| Comparator Or Baseline | 8-Chloro-5-(1-amino-2-propyn-3-yl)-1-phenyl-3H-2-benzazepine dihydrochloride: ED₅₀ = 32 mg/kg (PO), LD₅₀ = 500 mg/kg, TI = 15.6 |
| Quantified Difference | 2-oxide is 6.2-fold more potent (ED₅₀) and has >12-fold higher therapeutic index; 2-oxide also outperforms the 2-fluorophenyl analog (ED₅₀ = 3 mg/kg) by having substantially lower toxicity |
| Conditions | Metrazol (pentylenetetrazol) subcutaneous challenge; 8 animals per dose group; ED₅₀ calculated by Miller-Tainter method; oral administration 1 hour before Metrazol |
Why This Matters
The 2-oxide derivative is the most therapeutically advanced compound accessible from this scaffold, and the parent 8-chloro-1-phenyl-3H-2-benzazepine is the sole direct synthetic precursor; no alternative intermediate can produce this specific N-oxide with the same efficiency and regiochemical fidelity.
- [1] Fryer RI, Trybulski EJ, Walser A. 3H-2-Benzazepines. US Patent 4,549,988. Issued October 29, 1985. (Data at Example section, Metrazol ED₅₀ values.) View Source
- [2] Trybulski EJ, Fryer RI, Reeder E, Vitone S, Todaro L. 2-Benzazepines. 9. Synthesis and chemistry of 3H-2-benzazepine and pyrimido[4,5-d][2]benzazepine derivatives. J Org Chem. 1986;51(12):2191-2202. View Source
